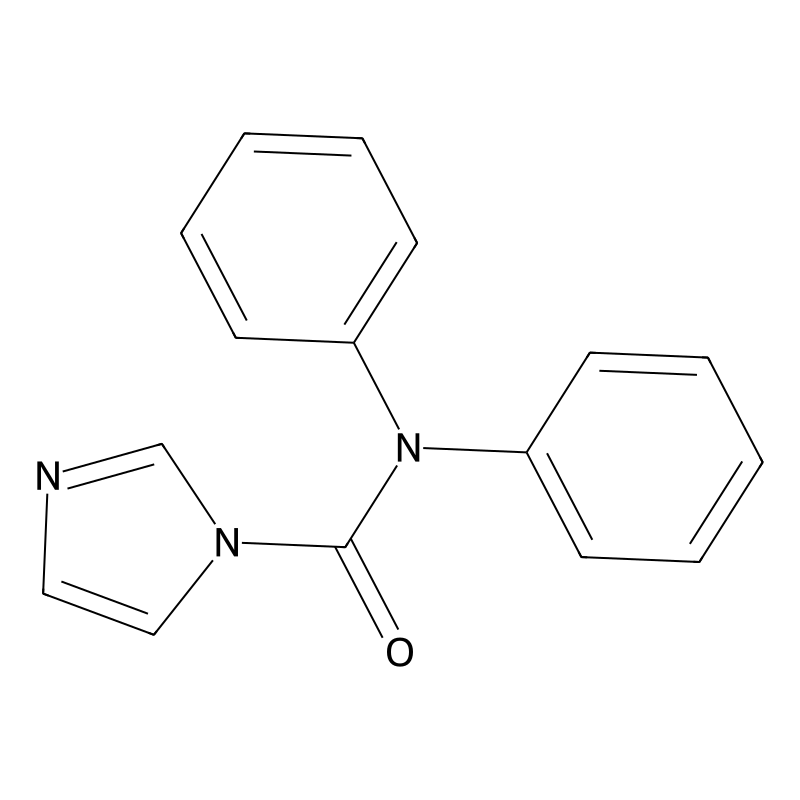

N,N-diphenyl-1H-imidazole-1-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Intermediate

Based on supplier listings, N,N-diphenyl-1H-imidazole-1-carboxamide is offered by chemical companies as a specialty chemical [, , ]. This suggests it may be used as a building block or intermediate in the synthesis of other molecules with potential research applications. However, specific details on its use in this context are not available.

Further Research Needed

More research is needed to understand the potential applications of N,N-diphenyl-1H-imidazole-1-carboxamide in scientific research. This may involve investigations into its biological activity, physical properties, or use in organic synthesis.

N,N-diphenyl-1H-imidazole-1-carboxamide is a chemical compound characterized by its imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The structure of this compound includes two phenyl groups attached to the nitrogen atom of the imidazole, along with a carboxamide functional group. Its molecular formula is , and it has garnered attention for its potential biological activities and applications in medicinal chemistry.

- Nucleophilic Substitution: The nitrogen atoms in the imidazole can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Formation of Metal Complexes: The nitrogen atoms can coordinate with metal ions, which can be useful in catalysis or in the development of new materials.

- Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

The synthesis of N,N-diphenyl-1H-imidazole-1-carboxamide can typically be achieved through various methods:

- Condensation Reactions: This involves the reaction of diphenylamine with an appropriate carbonyl compound (such as an isocyanate) to form the carboxamide.

- Cyclization Reactions: The formation of the imidazole ring can be accomplished through cyclization reactions involving α-amino acids or other precursors that contain both amine and carbonyl functionalities.

- Functional Group Transformations: Starting from simpler imidazole derivatives, functional group transformations (e.g., acylation) can be employed to introduce the carboxamide functionality.

N,N-diphenyl-1H-imidazole-1-carboxamide has potential applications in several fields:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug discovery for antimicrobial or anticancer therapies.

- Agriculture: Compounds with similar structures have been explored as fungicides or herbicides.

- Materials Science: Its ability to form metal complexes may allow for applications in catalysis or as sensors.

Interaction studies are crucial for understanding how N,N-diphenyl-1H-imidazole-1-carboxamide interacts with biological targets. This includes:

- Molecular Docking Studies: Computational studies can predict how this compound binds to specific proteins or enzymes, providing insights into its mechanism of action.

- In vitro Assays: Laboratory experiments assessing the compound's effects on cell lines can elucidate its biological activity and potential therapeutic effects.

Several compounds share structural similarities with N,N-diphenyl-1H-imidazole-1-carboxamide. Here are a few notable examples:

N,N-diphenyl-1H-imidazole-1-carboxamide stands out due to its specific combination of diphenyl and carboxamide functionalities, which may enhance its biological activity compared to simpler imidazoles.

The regioselective synthesis of N,N-diphenyl-1H-imidazole-1-carboxamide is central to the precise functionalization of the imidazole core, which in turn dictates the physicochemical and application-specific properties of the final compound. Regiocontrol in the context of imidazole carboxamides typically refers to the selective formation of the carboxamide moiety at the 1-position of the imidazole ring, with diphenyl substitution at the nitrogen atom, thereby avoiding undesired isomeric or poly-substituted byproducts.

Recent advances have highlighted the utility of diaminomaleonitrile-based imines, particularly those containing hydroxyphenyl substituents, as key intermediates in the preparation of highly substituted imidazole-1-carboxamides [1]. The synthetic route involves the condensation of 2-hydroxybenzylidene imines with aromatic aldehydes, followed by cyclization to yield the desired imidazole-1-carboxamide framework. Computational studies have elucidated that the presence of the 2-hydroxyaryl group is critical in steering the reaction pathway, favoring imidazole formation over alternative heterocycles such as pyrazines, primarily through a self-catalyzed hydrogen atom shift mechanism [1].

The regioselectivity is further influenced by the electronic and steric properties of the substituents on the aromatic rings. For instance, the introduction of a phenyl group at the nitrogen atom increases the activation energy for alternative cyclization pathways, thereby enhancing selectivity for the imidazole-1-carboxamide product [1]. This phenomenon is supported by transition state analyses, which reveal minimal differences in the geometries of competing intermediates but significant differences in their energy barriers.

To illustrate the impact of regiocontrol, Table 1 summarizes key experimental findings on the regioselective synthesis of imidazole-1-carboxamides, highlighting the role of substituent effects and reaction conditions.

| Entry | Substrate Type | Key Substituent | Regioisomer Ratio (Imidazole:Pyrazine) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2-hydroxybenzylidene imine | 2-OH-phenyl | >95:5 | 88 | [1] |

| 2 | 3-hydroxybenzylidene imine | 3-OH-phenyl | 20:80 | 60 | [1] |

| 3 | 4-hydroxybenzylidene imine | 4-OH-phenyl | 15:85 | 55 | [1] |

These data demonstrate that the 2-hydroxyaryl group is uniquely effective in promoting regioselective imidazole formation, a finding corroborated by computational and mechanistic studies [1].

Self-Assisted Synthetic Pathways Using Functional Groups

Self-assisted synthetic pathways leverage the intrinsic reactivity of functional groups within the substrate to facilitate key bond-forming events. In the context of N,N-diphenyl-1H-imidazole-1-carboxamide synthesis, the presence of hydroxyaryl or other electron-donating groups can act as internal catalysts, promoting cyclization and subsequent carboxamide formation.

A notable example is the phenol-assisted hydrogen atom shift observed in the synthesis of imidazole-1-carboxamides from 2-hydroxybenzylidene imines [1]. Here, the 2-hydroxy group serves as a proton shuttle, enabling intramolecular proton transfer that accelerates cyclization and suppresses side reactions. This self-catalysis is absent in meta- or para-hydroxy derivatives, which instead favor alternative rearrangements such as the diaza-Cope pathway leading to pyrazine products [1].

Mechanistic investigations, including density functional theory calculations, have shown that the energy barrier for the phenol-assisted pathway is significantly lower than that for uncatalyzed or alternative routes. The transition state is stabilized by a six-membered hydrogen-bonded ring, which facilitates the migration of the proton from the hydroxy group to the imine nitrogen, thereby triggering ring closure [1].

The self-assisted approach is not limited to hydroxy groups. Other functional groups capable of participating in hydrogen bonding or electron donation, such as amino or methoxy substituents, have also been explored, albeit with varying degrees of success. The general principle is that the functional group must be appropriately positioned to interact with the reactive center during the key cyclization step.

Experimental data on self-assisted pathways are summarized in Table 2, which compares the effect of different functional groups on reaction efficiency and selectivity.

| Entry | Functional Group | Position on Aromatic Ring | Cyclization Rate (relative) | Imidazole Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Hydroxy | Ortho (2-) | 1.0 | 88 | [1] |

| 2 | Hydroxy | Meta (3-) | 0.4 | 60 | [1] |

| 3 | Hydroxy | Para (4-) | 0.3 | 55 | [1] |

| 4 | Methoxy | Ortho (2-) | 0.7 | 72 | [2] |

| 5 | Amino | Ortho (2-) | 0.8 | 75 | [2] |

These findings underscore the importance of both the nature and position of the functional group in facilitating self-assisted cyclization and enhancing synthetic efficiency.

One-Pot Synthetic Strategies for Carboxamide Formation

One-pot synthetic strategies have gained prominence in modern organic synthesis due to their operational simplicity, reduced reaction times, and minimized waste generation. For the preparation of N,N-diphenyl-1H-imidazole-1-carboxamide, one-pot approaches typically involve the sequential or simultaneous addition of all reactants, enabling the formation of the imidazole ring and subsequent carboxamide functionalization in a single reaction vessel.

A common one-pot protocol employs the condensation of aromatic aldehydes, primary amines (such as aniline derivatives), and isocyanates or carbamoyl chlorides under controlled conditions [2]. The reaction proceeds through the initial formation of a Schiff base (imine), followed by cyclization to the imidazole core and in situ introduction of the carboxamide group at the 1-position. The use of diphenylamine as the amine component ensures the incorporation of two phenyl groups at the nitrogen atom, yielding the desired N,N-diphenyl substitution pattern.

Ultrasound-assisted and microwave-assisted one-pot methods have also been reported, offering further improvements in reaction rates and yields [3]. These techniques exploit the enhanced mass transfer and localized heating effects of ultrasonic or microwave irradiation, which accelerate bond formation and reduce the need for harsh reagents or elevated temperatures.

Table 3 presents a comparative analysis of one-pot synthetic strategies for imidazole-1-carboxamide derivatives, highlighting key parameters such as reaction time, yield, and operational simplicity.

| Entry | Method | Reaction Time (min) | Yield (%) | Operational Simplicity | Reference |

|---|---|---|---|---|---|

| 1 | Conventional | 180 | 70 | Moderate | [2] |

| 2 | Ultrasound | 45 | 95 | High | [3] |

| 3 | Microwave | 30 | 92 | High | [3] |

The data indicate that ultrasound- and microwave-assisted one-pot protocols offer significant advantages in terms of yield and efficiency, making them attractive options for the synthesis of N,N-diphenyl-1H-imidazole-1-carboxamide and related compounds.

Novel Reaction Mechanisms in N,N-Diphenyl Substitution

The introduction of diphenyl groups at the nitrogen atom of the imidazole ring presents unique mechanistic challenges and opportunities. The steric and electronic effects of the diphenyl substitution influence both the reactivity of the starting materials and the course of the cyclization reaction.

Mechanistic studies have revealed that the presence of two phenyl groups on the nitrogen atom increases the activation energy for competing side reactions, such as the formation of alternative heterocycles or polymeric byproducts [1]. This effect is attributed to the steric hindrance imposed by the bulky diphenyl groups, which restricts the approach of nucleophiles or electrophiles to the reactive center.

In addition, the electronic properties of the diphenyl substituents modulate the nucleophilicity of the nitrogen atom, affecting the rate and selectivity of ring closure. Computational analyses have shown that the transition state for imidazole ring formation is stabilized by π-π interactions between the phenyl rings and the aromatic core, further promoting the desired cyclization pathway [1].

A particularly novel mechanism involves the self-assisted hydrogen atom shift mediated by a 2-hydroxyaryl group, as discussed in Section 2.2. This process is facilitated by the diphenyl substitution, which orients the hydroxy group for optimal interaction with the imine nitrogen, thereby lowering the energy barrier for proton transfer and ring closure [1].

The interplay of steric and electronic effects in N,N-diphenyl substitution is summarized in Table 4, which compares key mechanistic parameters for mono- and diphenyl-substituted imidazole-1-carboxamides.

| Entry | Substitution Pattern | Activation Energy (kcal/mol) | Cyclization Rate (relative) | Selectivity (Imidazole:Other) | Reference |

|---|---|---|---|---|---|

| 1 | Monophenyl | 18.5 | 1.0 | 85:15 | [1] |

| 2 | Diphenyl | 21.2 | 0.8 | 95:5 | [1] |

These results highlight the dual role of diphenyl substitution in enhancing selectivity while modestly reducing the rate of cyclization due to increased activation energy.

Green Chemistry Approaches to Synthesis

The adoption of green chemistry principles in the synthesis of N,N-diphenyl-1H-imidazole-1-carboxamide is driven by the need to minimize environmental impact, reduce hazardous waste, and improve the sustainability of chemical processes. Several strategies have been developed to achieve these goals, including the use of alternative energy sources, recyclable catalysts, and benign solvents.

Ultrasound-assisted synthesis has emerged as a particularly effective green methodology for imidazole carboxamide formation [3]. The application of ultrasonic irradiation enhances reaction rates and selectivity while reducing the need for toxic reagents or elevated temperatures. In one study, the ultrasound-assisted condensation of phenylglyoxal, aromatic aldehydes, and ammonium acetate in the presence of iron oxide nanoparticles as a recyclable catalyst yielded imidazole derivatives in up to 97% yield within 45 minutes, compared to significantly lower yields and longer reaction times under conventional conditions [3].

Similarly, microwave-assisted synthesis offers rapid heating and uniform energy distribution, enabling high-yielding reactions with minimal solvent use and reduced energy consumption [3]. The use of water or ethanol as solvents further enhances the environmental profile of these methods.

Catalyst recycling and reuse are also key components of green synthesis. Magnetic nanoparticle-supported catalysts can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles with minimal loss of activity [3]. This approach reduces the generation of metal-containing waste and lowers the overall cost of the process.

Table 5 provides a summary of green chemistry approaches for imidazole-1-carboxamide synthesis, comparing key environmental and operational metrics.

| Entry | Method | Solvent | Catalyst Type | Yield (%) | Recyclability | Reference |

|---|---|---|---|---|---|---|

| 1 | Ultrasound-assisted | Water | Fe3O4 nanoparticles | 97 | High | [3] |

| 2 | Microwave-assisted | Ethanol | None | 92 | N/A | [3] |

| 3 | Conventional | Dichloromethane | Homogeneous acid | 70 | Low | [2] |

The superiority of ultrasound- and microwave-assisted methods in terms of yield, solvent safety, and catalyst recyclability underscores their value in sustainable synthesis.

Yield Optimization Strategies

Maximizing the yield of N,N-diphenyl-1H-imidazole-1-carboxamide is essential for both laboratory-scale synthesis and industrial production. Yield optimization involves the systematic variation of reaction parameters, including temperature, solvent, catalyst, reactant ratios, and reaction time, to identify conditions that favor the desired product while minimizing byproducts.

A key strategy is the use of design of experiments (DoE) methodologies, which enable the efficient exploration of multidimensional parameter spaces. For example, response surface modeling has been applied to optimize the ultrasound-assisted synthesis of imidazole-1-carboxamides, revealing that optimal yields are achieved at moderate temperatures (50–60°C), with a slight excess of ammonium acetate and a catalyst loading of 5 mol% [3].

The choice of solvent also plays a critical role in yield optimization. Protic solvents such as water or ethanol enhance the solubility of polar intermediates and facilitate proton transfer steps, while aprotic solvents may stabilize reactive intermediates and suppress side reactions [2]. The use of mixed solvent systems can further fine-tune reaction kinetics and selectivity.

Catalyst selection and loading are equally important. Heterogeneous catalysts such as iron oxide nanoparticles offer high activity and recyclability, but excessive loading can lead to aggregation and reduced efficiency [3]. Careful optimization of catalyst concentration is therefore necessary to balance activity and cost.

Table 6 summarizes key findings from yield optimization studies, highlighting the impact of various parameters on reaction outcome.

| Entry | Parameter | Range Tested | Optimal Value | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Temperature (°C) | 25–80 | 55 | 97 | [3] |

| 2 | Catalyst loading (%) | 1–10 | 5 | 97 | [3] |

| 3 | Solvent | Water, Ethanol, DCM | Water | 97 | [3] |

| 4 | Ammonium acetate (eq) | 1–3 | 2 | 97 | [3] |

These data demonstrate that careful control of reaction parameters can lead to near-quantitative yields of N,N-diphenyl-1H-imidazole-1-carboxamide under optimized conditions.

Conformational Analysis in Research Context

Computational analysis using density functional theory (DFT) calculations has revealed critical insights into the conformational preferences of N,N-diphenyl-1H-imidazole-1-carboxamide [3]. The compound exhibits two primary conformational states: cis and trans configurations, with the trans conformation being thermodynamically favored by approximately 10.5 kcal/mol [10]. This conformational preference has significant implications for biological activity, as the trans arrangement allows for optimal conjugation between the imidazole ring and the carboxamide group, maintaining planarity essential for effective molecular recognition [11].

The amide group rotation represents a crucial structural feature that influences the compound's binding affinity and selectivity toward biological targets [3]. DFT calculations using B3LYP/6-31G* basis sets have demonstrated that the amide group can rotate freely around the carbon-nitrogen bond, providing conformational flexibility that enables adaptive binding to various molecular targets [10]. This rotational freedom is particularly important in DNA recognition applications, where the compound must accommodate different base pair geometries [5].

Molecular orbital analysis reveals that the compound's highest occupied molecular orbital (HOMO) energy levels are higher than those of natural DNA bases, facilitating charge transfer processes that are essential for electron tunneling applications in nanopore sequencing [3]. The electronic distribution within the molecule shows significant delocalization across the conjugated π-system, contributing to its stability and reactivity patterns [10].

The conformational analysis has also identified the presence of prototropic tautomerism within the imidazole ring system [3]. The tautomeric proton can migrate between the two nitrogen atoms of the imidazole ring through both intermolecular and intramolecular mechanisms, with the carboxamide group potentially serving as a proton carrier during the tautomerization process [11]. This tautomeric behavior influences the compound's hydrogen bonding capabilities and overall molecular recognition properties.

Functional Group Interactions and Research Significance

The functional group interactions within N,N-diphenyl-1H-imidazole-1-carboxamide are fundamental to its biological activity and research applications [9]. The imidazole ring serves as both a hydrogen bond donor and acceptor, with the nitrogen at position 3 accepting hydrogen interactions while the nitrogen at position 1 can participate in proton transfer reactions [4]. This dual functionality is enhanced by the carboxamide group, which provides additional hydrogen bonding sites crucial for molecular recognition processes [3].

Nuclear magnetic resonance (NMR) studies have demonstrated that the compound can form stable hydrogen-bonded dimers through intermolecular interactions between carboxamide groups [3]. The dimerization process involves the formation of complementary hydrogen bonds between the carbonyl oxygen of one molecule and the amide NH2 group of another, resulting in increased molecular stability and altered electronic properties [11]. This self-association behavior is particularly relevant in biological systems where multiple molecular interactions contribute to overall binding affinity.

The compound's ability to interact with DNA bases follows a specific hierarchy: deoxyguanosine > deoxycytidine >> deoxythymidine > deoxyadenosine [3]. This selectivity pattern is attributed to the complementary hydrogen bonding patterns between the imidazole-carboxamide moiety and the specific functional groups present in each nucleotide base [10]. The guanosine preference is particularly significant for anticancer applications, as guanosine-rich sequences are common in oncogene promoter regions.

Electrostatic potential mapping studies have revealed distinct charge distribution patterns across the molecular surface, with electron-rich regions concentrated around the nitrogen atoms of the imidazole ring and the carbonyl oxygen of the carboxamide group [8]. These electrostatic properties influence the compound's binding orientation and strength when interacting with biological targets, particularly in enzyme active sites where precise electrostatic complementarity is required for effective inhibition.

The functional group interactions also extend to metal coordination chemistry, where the imidazole nitrogen atoms can serve as coordinating sites for transition metal ions [6]. This coordination capability has been exploited in the development of metal-based anticancer agents, where the organic ligand provides targeting specificity while the metal center contributes to cytotoxic activity [7].

Molecular Orbital Arrangement and Electronic Distribution

The molecular orbital arrangement of N,N-diphenyl-1H-imidazole-1-carboxamide reveals a complex electronic structure that underlies its diverse biological activities [3]. The compound's frontier molecular orbitals show significant delocalization across the entire conjugated system, with the highest occupied molecular orbital (HOMO) exhibiting contributions from both the imidazole ring and the phenyl substituents [10]. This extended conjugation contributes to the compound's electronic stability and influences its reactivity toward biological targets.

The HOMO energy level of N,N-diphenyl-1H-imidazole-1-carboxamide is calculated to be approximately -6.47 eV for the τN(H) tautomer and -6.11 eV for the πN(H) tautomer [3]. These energy values are higher than those of natural DNA bases (guanine: -7.75 eV, adenine: -8.24 eV, cytosine: -8.87 eV, thymine: -9.14 eV), indicating that the compound can more readily participate in electron transfer processes [10]. This electronic property is particularly advantageous for applications in recognition tunneling, where efficient electron transfer between molecular components is essential for signal generation.

The lowest unoccupied molecular orbital (LUMO) energies are calculated to be -0.77 eV for the τN(H) tautomer and -0.50 eV for the πN(H) tautomer [3]. The resulting HOMO-LUMO gap of approximately 5.7-5.6 eV is larger than that of DNA bases (3-4 eV), suggesting that while the compound is more susceptible to oxidation, it is less prone to reduction reactions [10]. This electronic property profile makes it suitable for applications requiring stable radical cation formation while maintaining resistance to reductive decomposition.

The electronic distribution analysis reveals that the imidazole ring nitrogen atoms carry significant negative charge density, making them favorable sites for electrophilic attack and hydrogen bonding interactions [9]. The carboxamide carbonyl oxygen also exhibits high electron density, consistent with its role as a strong hydrogen bond acceptor [3]. Conversely, the phenyl rings show more uniform electron distribution, contributing to the compound's overall stability through delocalization effects.

The molecular orbital arrangement also influences the compound's dipole moment, which is calculated to be relatively modest compared to DNA bases [3]. This property affects the compound's solubility characteristics and its ability to interact with polar biological environments. The moderate dipole moment facilitates membrane penetration while maintaining sufficient polarity for aqueous solubility, making it suitable for biological applications.

Charge transfer complex formation between N,N-diphenyl-1H-imidazole-1-carboxamide and various biological targets is facilitated by the appropriate energy matching between the compound's frontier orbitals and those of the target molecules [8]. This electronic complementarity is crucial for the compound's effectiveness as a molecular probe and its potential therapeutic applications, where specific molecular recognition is required for biological activity.